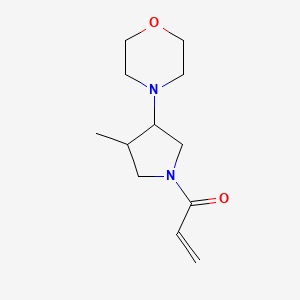

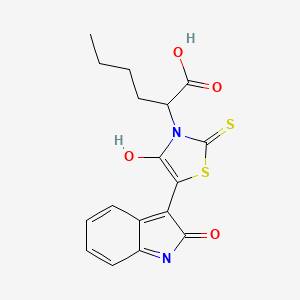

![molecular formula C21H19N3O2 B2706640 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1326930-47-5](/img/structure/B2706640.png)

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which is a part of the compound , has been extensively studied. The commonly used synthetic route for 1,2,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, a core part of the compound, has been analyzed in several studies. The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles have been explored in various studies. These compounds have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .Aplicaciones Científicas De Investigación

Thermo-physical Properties of Oxadiazole Derivatives

A study on the thermo-physical properties of oxadiazole derivatives, including 1,3,4-oxadiazole compounds, in solvents such as chloroform (CF) and N,N-dimethylformamide (DMF) was conducted. This research elucidated how structural modifications in these compounds affect their Gibbs energy of activation, enthalpy of activation, and entropy of activation in different solvents. The findings provide insights into the solute-solvent and solute-solute interactions, which are essential for understanding the behavior of these compounds in various applications (Godhani et al., 2013).

Synthesis and Biological Activity

Research into the synthesis of new indolo[3,2-c]isoquinoline derivatives, including those with 1,3,4-oxadiazole components, revealed potent antimicrobial activity against a range of bacteria and fungi, as well as promising radical scavenging and chelating abilities with ferrous ions. These compounds exhibit higher biological activities compared to reference compounds, indicating their potential for development as antimicrobial and antioxidant agents (Verma, 2018).

Analgesic and Anti-inflammatory Activities

The synthesis and evaluation of new 1,3,4-oxadiazole derivatives linked with the quinazolin-4-one ring were explored for their analgesic and anti-inflammatory activities. Certain derivatives demonstrated potent analgesic and anti-inflammatory effects in animal studies, underscoring the potential of these compounds for therapeutic applications in pain and inflammation management (Dewangan et al., 2016).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It is known that 1,2,4-oxadiazoles interact with their targets, leading to their anti-infective properties .

Biochemical Pathways

Similar compounds, such as 1,2,4-oxadiazoles, have been shown to have anti-infective properties, suggesting they may affect pathways related to infection and immune response .

Result of Action

Similar compounds, such as 1,2,4-oxadiazoles, have been shown to have anti-infective properties .

Propiedades

IUPAC Name |

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c1-3-11-24-13-17(19(25)16-9-4-5-10-18(16)24)21-22-20(23-26-21)15-8-6-7-14(2)12-15/h4-10,12-13H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWRJVYIRWVLAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

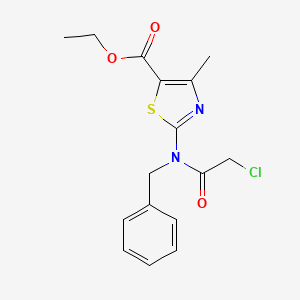

![2,5-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2706562.png)

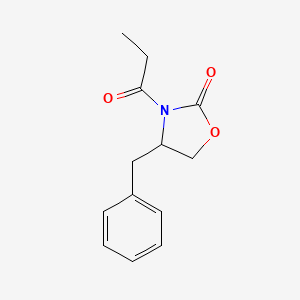

![N-(3,4-dimethylphenyl)-3-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2706564.png)

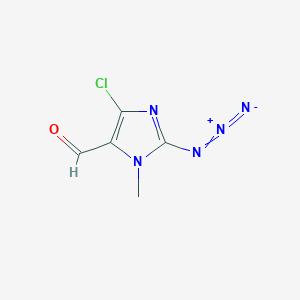

![4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2706566.png)

![N-[(1-Methyl-3,4-dihydro-2H-quinolin-3-yl)methyl]prop-2-enamide](/img/structure/B2706569.png)

![6-(4-fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2706571.png)

![4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B2706574.png)

![3-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoic Acid](/img/structure/B2706576.png)

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2706578.png)